molecular formula C9H9N3O B12845199 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No.: B12845199
M. Wt: 175.19 g/mol
InChI Key: ULOJIUNCSYDBRH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-dimethylbenzene with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable oxidizing agent, such as sodium nitrite, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.

    Reduction: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d][1,2,3]triazole-5-carbaldehyde
  • 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
  • 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Uniqueness

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1,4-dimethylbenzotriazole-5-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-6-7(5-13)3-4-8-9(6)10-11-12(8)2/h3-5H,1-2H3

InChI Key

ULOJIUNCSYDBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)C=O

Origin of Product

United States

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